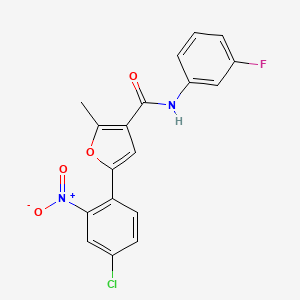
5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide, also known as CNF1, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. CNF1 is a bacterial toxin that has been found to have a unique mechanism of action, making it a promising candidate for further investigation.
Scientific Research Applications
Structural and Activity Studies
Inhibitors of Transcription Factors : Research into the structure-activity relationship of similar compounds has led to the development of inhibitors for transcription factors like NF-kappaB and AP-1. These studies aim at improving oral bioavailability and understanding the critical functional groups necessary for activity. Introduction or modification of fluorine atoms and other substituents can significantly impact the compound's biological activity and cell-based performance (Palanki et al., 2000).
Antipathogenic Activity : Thiourea derivatives, including those with fluorophenyl moieties, have been synthesized and tested for their antipathogenic activities, especially against biofilm-forming bacteria. These compounds have shown significant potential in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
PET Tracers for Neurological Studies : Fluorine-containing compounds have been explored as PET tracers for studying neuropsychiatric disorders. These studies involve the synthesis of fluoropyridinyl and fluorophenyl derivatives for in vivo quantification of 5-HT1A receptors, demonstrating their potential in neurological research (García et al., 2014).
Antimicrobial Activities : Research on carboxylate derivatives, including those with nitrophenyl and fluorophenyl groups, has revealed their potential in combating various microbial pathogens. These compounds have shown promising antimicrobial activities, suggesting their applicability in developing new therapeutic agents (Dias et al., 2015).
properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4/c1-10-15(18(23)21-13-4-2-3-12(20)8-13)9-17(26-10)14-6-5-11(19)7-16(14)22(24)25/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJTYBYLJNUTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

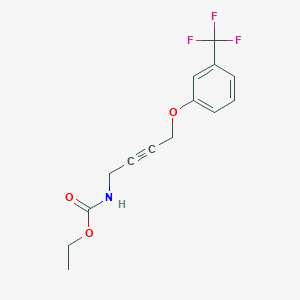
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2884737.png)
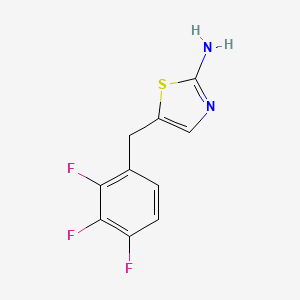
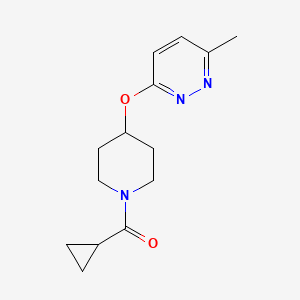
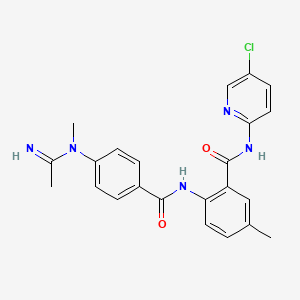
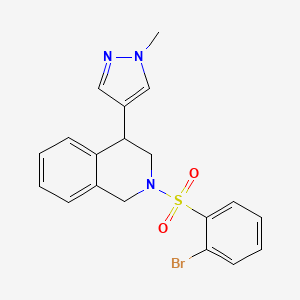


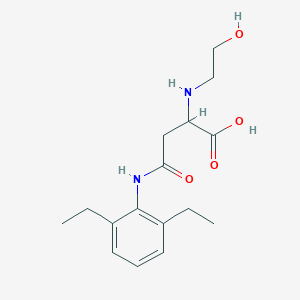
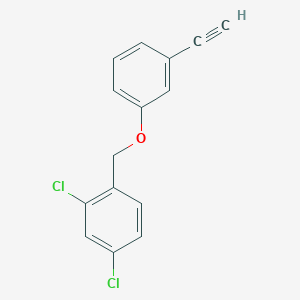
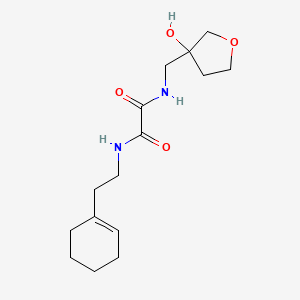
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)
